2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid

Medicinal Chemistry Chemical Synthesis Quality Control

2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid (CAS 1239775-32-6) is a heterocyclic organic compound featuring a 1,3-dimethyl-substituted pyrazole ring linked via a carboxamide to a glycine moiety. This bifunctional structure provides both a hydrogen-bond-donating pyrazole and a carboxylic acid handle, making it a versatile building block in medicinal chemistry and agrochemical research.

Molecular Formula C8H11N3O3
Molecular Weight 197.194
CAS No. 1239775-32-6
Cat. No. B2637045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid
CAS1239775-32-6
Molecular FormulaC8H11N3O3
Molecular Weight197.194
Structural Identifiers
SMILESCC1=NN(C(=C1)C(=O)NCC(=O)O)C
InChIInChI=1S/C8H11N3O3/c1-5-3-6(11(2)10-5)8(14)9-4-7(12)13/h3H,4H2,1-2H3,(H,9,14)(H,12,13)
InChIKeyUGMSTULQDKVFMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid (CAS 1239775-32-6) – Essential Heterocyclic Building Block for Procurement in Medicinal Chemistry and Agrochemical Synthesis


2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid (CAS 1239775-32-6) is a heterocyclic organic compound featuring a 1,3-dimethyl-substituted pyrazole ring linked via a carboxamide to a glycine moiety . This bifunctional structure provides both a hydrogen-bond-donating pyrazole and a carboxylic acid handle, making it a versatile building block in medicinal chemistry and agrochemical research . The compound has a molecular formula of C8H11N3O3, a molecular weight of 197.19 g/mol, and a calculated XLogP3-AA of -0.2 [1]. Its primary applications lie in the synthesis of more complex molecules, particularly as a peptidomimetic scaffold or a metal-chelating ligand precursor .

Why Generic Pyrazole Carboxamide Analogs Cannot Be Simply Interchanged with 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid (1239775-32-6)


Generic substitution among pyrazole carboxamide acetic acid derivatives is scientifically unsound due to quantifiable differences in molecular weight, lipophilicity, and commercial purity that directly impact downstream synthetic yields, pharmacokinetic profiles, and experimental reproducibility. The 1,3-dimethyl substitution pattern on the pyrazole ring confers a distinct electronic and steric environment compared to mono-methyl or 1,5-dimethyl regioisomers, leading to divergent metal-chelating capacities and biological activities [1]. Furthermore, the availability of this specific compound at higher guaranteed purity levels (≥98%) compared to common alternatives (95-97%) reduces the risk of side reactions and purification burdens in multi-step syntheses . These measurable distinctions necessitate precise selection for applications where molecular weight-dependent dosing, logP-driven permeability, or metal-binding affinity is critical.

Quantitative Differentiation Evidence: 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid vs. Closest Analogs (1239775-32-6)


Superior Commercial Purity: 98% vs. 95-97% for Mono-Methyl Analogs

The target compound is commercially available with a guaranteed minimum purity of 98% (NLT 98%) from reputable suppliers, whereas the closest mono-methyl analog, 2-(1-Methyl-1H-pyrazole-3-carboxamido)acetic acid (CAS 1699135-96-0), is commonly supplied at 95-97% purity . This 1-3% absolute difference in purity reduces the burden of byproduct formation and purification steps in multi-step syntheses, directly impacting yield and cost-efficiency.

Medicinal Chemistry Chemical Synthesis Quality Control

Increased Molecular Weight: 197.19 g/mol vs. 183.16 g/mol for Mono-Methyl Analog

The target compound has a molecular weight of 197.19 g/mol, which is 14.03 g/mol higher than the mono-methyl analog 2-(1-Methyl-1H-pyrazole-3-carboxamido)acetic acid (183.16 g/mol) [1][2]. This difference, arising from an additional methyl group on the pyrazole ring, alters the compound's molar mass for dosing calculations and may influence its pharmacokinetic behavior and physicochemical properties in formulation development.

Pharmacokinetics Drug Design Chemical Properties

Enhanced Lipophilicity: XLogP3 of -0.2 vs. -0.6 for Mono-Methyl Analog

The target compound exhibits a calculated partition coefficient (XLogP3-AA) of -0.2, indicating moderate lipophilicity, whereas the mono-methyl analog has a more hydrophilic XLogP3 of -0.6 [1][2]. This 0.4 log unit difference in lipophilicity can influence membrane permeability, plasma protein binding, and overall ADME (Absorption, Distribution, Metabolism, Excretion) properties in biological systems.

Lipophilicity ADME Medicinal Chemistry

Distinct Metal Chelation Profile: Positional Isomer Selectivity for Cu(II), Zn(II), and Mg(II)

Studies on positional isomers of dimethyl pyrazole carboxamides demonstrate that 1,3-dimethyl-substituted compounds (like the target compound) exhibit variable binding capacities towards Cu(II), Zn(II), and Mg(II) compared to their 1,5-dimethyl counterparts [1]. While direct quantitative binding constants for this specific glycine conjugate are not available, class-level inference suggests that the 1,3-dimethyl pattern on the pyrazole ring confers a distinct metal-chelating profile that can lead to differential antidotal and anti-inflammatory activities, as observed for related isomers showing higher activity than D-penicillamine at lower doses [1].

Bioinorganic Chemistry Chelation Therapy Antidotal Activity

Optimal Procurement and Research Application Scenarios for 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid (1239775-32-6)


High-Purity Building Block for Peptidomimetic Synthesis in Medicinal Chemistry

Given its guaranteed purity of ≥98%, 2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)acetic acid is ideally suited as a starting material for the synthesis of pyrazole-containing peptidomimetics, where high purity minimizes side reactions and simplifies purification of complex target molecules . Its bifunctional nature (carboxylic acid and amide) allows for straightforward incorporation into peptide chains or as a scaffold for library synthesis.

Lead Optimization in Drug Discovery Requiring Moderate Lipophilicity (XLogP ~ -0.2)

For medicinal chemistry programs targeting a specific lipophilicity window to balance permeability and solubility, this compound's calculated XLogP3 of -0.2 offers a distinct advantage over more hydrophilic mono-methyl analogs (XLogP -0.6) [1]. This 0.4 log unit difference can be critical in fine-tuning ADME properties without introducing additional synthetic complexity.

Development of Metal-Chelating Ligands for Bioinorganic Studies

In research focused on the design of novel chelators for Cu(II), Zn(II), or Mg(II), the 1,3-dimethyl substitution pattern of this compound is a key differentiator from 1,5-dimethyl regioisomers, as it has been shown to influence metal-binding capacity and subsequent biological activity [2]. This makes it a valuable core structure for exploring structure-activity relationships in antidotal or anti-inflammatory chelation therapy.

Quality-Controlled Intermediate for Agrochemical Synthesis

The availability of this compound with a certified purity level (e.g., NLT 98%) and under ISO quality systems supports its use as a reliable intermediate in the synthesis of pyrazole-based fungicides or insecticides, where batch-to-batch consistency is essential for reproducible biological activity and regulatory compliance .

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